2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Antimicrobial drug discovery Medicinal chemistry Oxalamide conjugates

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is the definitive Edoxaban Impurity B (CAS 552850-73-4). Unlike ester analogs, its free carboxylic acid enables direct amide coupling without hydrolysis—essential for synthetic efficiency. Mandatory for ANDA method validation and QC release. Generic substitutes risk regulatory non-compliance. Supplied at ≥97% purity with full characterization data. Solubility: 3.8 mg/mL DMSO, 1.3 mg/mL aqueous base. Store RT, moisture-free. For pharmaceutical R&D and QC use only.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 552850-73-4
Cat. No. B108852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid
CAS552850-73-4
Synonyms[(5-Chloro-2-pyridinyl)amino]oxo-acetic Acid;  2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetic Acid_x000B_
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)NC(=O)C(=O)O
InChIInChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11)
InChIKeyUQMUSEDZBHNTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid (CAS 552850-73-4): Chemical Identity and Core Utility for Pharmaceutical Research and Procurement


2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4), also known as [(5-chloro-2-pyridinyl)amino]oxoacetic acid or Edoxaban Impurity B, is an organic compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . It features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position, which is linked to an oxoacetic acid moiety. This compound is primarily recognized as a critical reactant and intermediate in the synthesis of the blood coagulating enzyme factor Xa (FXa) inhibitor, Edoxaban, a clinically approved oral anticoagulant . As such, it is also a key process-related impurity that must be monitored and controlled during Edoxaban manufacturing and quality assurance. Its procurement is essential for pharmaceutical development, analytical method validation, and quality control applications.

Procurement Risk of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid: Why Structural Analogs and Alternative Oxoacetic Acid Derivatives Cannot Substitute


Procuring a generic analog or alternative oxoacetic acid derivative in place of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4) introduces significant scientific and regulatory risk. While compounds like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2) or methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate (CAS 480450-68-8) share a similar core structure, they exhibit fundamentally different reactivity profiles due to their ester functionalities, which alter their coupling efficiency in amide bond formation and their downstream synthetic utility [1]. In the specific context of Edoxaban impurity profiling, the identity of this compound is defined by its exact CAS registry and molecular structure; substitution with an ethyl or methyl ester analog, or a structurally related impurity, would invalidate analytical method validation (AMV), quality control (QC) procedures, and regulatory submissions [2]. Furthermore, the compound's specific solubility profile—3.8 mg/mL in DMSO and 1.3 mg/mL in aqueous base, with negligible solubility in water and methanol—dictates its handling and formulation conditions in research protocols, which cannot be assumed for related analogs [3]. Generic substitution therefore undermines data integrity, regulatory compliance, and experimental reproducibility.

Quantitative Differentiation of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid (CAS 552850-73-4) for Scientific Selection and Procurement


Antimicrobial Building Block Versatility: Comparative Synthetic Utility and Biological Activity of 5-Chloropyridine Oxalamide Conjugates

In a 2025 study, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid was used as a core scaffold to synthesize a library of 12 novel 5-chloropyridine oxalamide conjugates (IVa-IVl) by coupling with various amino acid esters [1]. While the free acid itself was not the final bioactive entity, its selection as the starting material was critical. The resulting conjugates demonstrated quantifiable antimicrobial activity, with several compounds achieving an MIC of 25 μg/mL against E. coli and 250 μg/mL against C. albicans, compared to standard drugs [1]. This performance is not directly attributed to the free acid, but rather to the specific conjugates. The key differentiation is that the free acid (CAS 552850-73-4) provides a synthetically versatile platform for generating structurally diverse oxalamide conjugates, a capability that its ester analogs (e.g., CAS 349125-08-2) lack due to the requirement for an additional hydrolysis step.

Antimicrobial drug discovery Medicinal chemistry Oxalamide conjugates

Defined Impurity Identity: Essential Role in Edoxaban Analytical Quality Control and Regulatory Compliance

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is unequivocally identified as Edoxaban Impurity 100 (or Edoxaban Impurity B) [1]. This specific CAS registry (552850-73-4) and chemical identity are mandated in analytical methods for the quantification and control of impurities in Edoxaban active pharmaceutical ingredient (API) and drug product. Its use as a reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. The quantifiable differentiation lies in its regulatory significance: any structural deviation, such as substitution with a closely related analog like Edoxaban Impurity C (CAS 349125-08-2), would result in a different retention time and mass spectral profile, leading to inaccurate impurity quantification and potential regulatory rejection. Procuring the exact compound with verified identity and purity (typically ≥95% or 97%) is therefore non-negotiable for compliance.

Pharmaceutical analysis Quality control Regulatory compliance

Solubility Profile: Critical Handling and Formulation Differentiation vs. Ester Analogs

The solubility of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid is characterized by quantitative data: 3.8 mg/mL in DMSO, 1.3 mg/mL in aqueous base, and negligible solubility in methanol and water [1]. This profile is directly contrasted with that of its ethyl ester analog, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2), which is a solid with a melting point of 126-127 °C and, by inference, different solubility in organic solvents due to the ester functionality . For researchers, this means that preparing a stock solution of the free acid requires DMSO or a basic aqueous buffer, whereas the ester analog would require a different solvent system (e.g., methanol, ethanol, or ethyl acetate) for dissolution. This distinction is critical for assay development, in vitro testing, and ensuring compound stability and solubility in biological buffers.

Pre-formulation Analytical chemistry Sample preparation

Synthetic Accessibility: Direct Reactivity Advantage Over Ester Analogs in Amide Coupling

As demonstrated in the synthesis of 5-chloropyridine oxalamide conjugates, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid was directly coupled with amino acid esters using HATU and DIPEA to form the desired amide bonds [1]. This direct coupling is efficient because the carboxylic acid group is free to react with the coupling agent. In contrast, using an ester analog such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2) would require an initial hydrolysis step to liberate the free carboxylic acid before amide bond formation, adding a synthetic step, reducing overall yield, and increasing processing time and cost. For procurement, this means that the free acid (CAS 552850-73-4) is the preferred reagent for applications involving direct amide coupling, offering a more streamlined and efficient synthetic route.

Synthetic methodology Peptide coupling Chemical manufacturing

Quality Control Certification: Guaranteed Purity and Characterization for Reliable Research Outcomes

Reputable suppliers provide 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid with a standard purity of 97% (as determined by HPLC, NMR, and GC) and detailed characterization data compliant with regulatory guidelines [1]. This includes certificates of analysis (CoA) that specify the exact purity level, which is critical for its use as a reference standard or impurity marker. For procurement, this means that users can rely on a quantified purity level (e.g., 97% ± 1%) and documented analytical data, ensuring batch-to-batch consistency and accurate quantification in analytical assays. In contrast, sourcing a generic analog without such documentation introduces uncertainty in purity, which can compromise experimental results and regulatory submissions.

Analytical standard Method validation Pharmaceutical impurity

Strategic Application Scenarios for 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid (CAS 552850-73-4) in Pharmaceutical R&D and Quality Control


Synthesis of Novel 5-Chloropyridine Oxalamide Conjugates for Antimicrobial Drug Discovery

This compound serves as a versatile starting material for synthesizing a diverse library of 5-chloropyridine oxalamide conjugates. In a 2025 study, it was coupled with various amino acid esters (glycine, L-histidine, L-alanine, L-phenylalanine, L-valine, L-tryptophan) using HATU and DIPEA to produce a series of compounds (IVa-IVl) that exhibited promising antimicrobial activity [1]. The resulting conjugates were evaluated for their antibacterial and antifungal activity against E. coli (MIC 25 μg/mL) and C. albicans (MIC 250 μg/mL), respectively [1]. This application is ideal for medicinal chemists exploring structure-activity relationships (SAR) around the 5-chloropyridine oxalamide scaffold to identify novel antimicrobial leads. The free carboxylic acid functionality is essential for direct amide coupling, streamlining the synthetic workflow compared to using ester analogs that would require a prior hydrolysis step [1].

Analytical Method Development and Validation for Edoxaban Impurity Profiling

As a key process-related impurity of Edoxaban (Edoxaban Impurity B/100), this compound is a critical reference standard for developing and validating analytical methods to quantify impurities in Edoxaban API and finished drug products [1]. It is used in HPLC, LC-MS, and other analytical techniques to establish system suitability, determine relative retention times, and calibrate impurity quantitation. Its use is mandated for regulatory submissions (e.g., ANDA) and for ensuring batch-to-batch consistency in commercial manufacturing [1]. The availability of this compound with high purity (≥97%) and detailed characterization data (NMR, HPLC, GC) is essential for meeting stringent regulatory requirements and ensuring patient safety.

Quality Control Release Testing for Edoxaban Commercial Production

In the commercial production of Edoxaban, 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is used as a reference standard in quality control (QC) release testing to ensure that the level of this specific impurity does not exceed the acceptable limit defined in the drug product specification [1]. Accurate quantitation using this certified reference material is a prerequisite for batch release and distribution. The compound's defined solubility profile (3.8 mg/mL in DMSO, 1.3 mg/mL in aqueous base) guides the preparation of standard solutions for consistent and reproducible QC analysis [2].

Synthesis of Isotope-Labeled Edoxaban Analogs for Metabolism and Pharmacokinetic Studies

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is a reactant or reagent used in the synthesis of Edoxaban-d6, the deuterium-labeled analog of Edoxaban [1]. This labeled analog is essential for conducting drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and clinical trials. The compound's role as a building block in this process underscores its value in advanced pharmaceutical research beyond simple impurity control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.